molecular formula C17H22N4O2S B2641372 N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797813-25-2

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2641372
CAS No.: 1797813-25-2
M. Wt: 346.45
InChI Key: SWEOHHGCVWTKLT-UHFFFAOYSA-N
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Description

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a piperidine group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.

    Substitution with Piperidine: The piperidine group is introduced via a nucleophilic substitution reaction, where piperidine acts as the nucleophile.

    Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the benzene ring followed by the attachment of the sulfonamide group through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an inhibitor of specific enzymes or receptors.

    Industry: It can be utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and pyrimidine-based compounds.

    Sulfonamide Derivatives: These compounds typically feature a sulfonamide group attached to an aromatic ring and are known for their antibacterial properties.

    Pyrimidine-Based Compounds: Pyrimidine derivatives are widely used in medicinal chemistry due to their biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-14-12-15(20-17(19-14)21-10-6-3-7-11-21)13-18-24(22,23)16-8-4-2-5-9-16/h2,4-5,8-9,12,18H,3,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEOHHGCVWTKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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